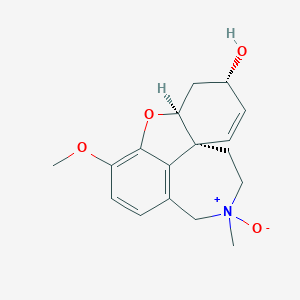

Epi-galanthamine N-Oxide

Vue d'ensemble

Description

Epi-Galanthamine N-Oxide is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.4 . The chemical name for this compound is (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide .

Molecular Structure Analysis

The molecular structure of Epi-Galanthamine N-Oxide is derived from an amino acid tetracycle . The structure includes a benzofuroazepine ring system .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition and Alzheimer's Disease

Epi-galanthamine N-Oxide is closely related to Galanthamine, a well-documented acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease. Galanthamine's efficacy in improving cognitive function in Alzheimer's patients has been extensively validated. It operates by directly inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain which can ameliorate some of the symptoms of Alzheimer's disease. Additionally, Galanthamine has been observed to stimulate nicotinic receptors, although the clinical significance of this action remains under investigation (Sramek, Frackiewicz, & Cutler, 2000).

Stereochemistry and Efficacy

Research into the stereochemistry of Galanthamine and its derivatives, including Epi-galanthamine N-Oxide, has revealed significant differences in their biological activities. Epi-galanthamine, a diastereomer of Galanthamine, was found to be significantly less potent in vitro in its effect on acetylcholinesterase compared to the parent compound. This highlights the importance of stereochemistry in the efficacy of cholinesterase inhibitors and suggests a nuanced approach is required in the development of therapeutics based on Galanthamine's structure (Thomsen, Bickel, Fischer, & Kewitz, 2004).

Neuroprotection and Other Potential Uses

Galanthamine and its analogs have been investigated for their neuroprotective properties beyond acetylcholinesterase inhibition. Their ability to modulate cholinergic pathways suggests potential applications in treating other neurological conditions and exploring new therapeutic avenues. Furthermore, the interaction of Galanthamine-related compounds with nicotinic receptors indicates possible roles in neuromodulation and neuroprotection, warranting further investigation into their broader pharmacological applications.

Advanced Materials and Chemical Analysis

Although the primary focus of Epi-galanthamine N-Oxide research has been its biological activity, the chemical properties of Galanthamine and its derivatives may offer applications in the development of advanced materials. For instance, their potential for surface modification and interaction with nanoparticles could be explored in the context of drug delivery systems, biosensors, and other nanotechnology applications. Additionally, analytical methods developed for Galanthamine and its analogs, such as gas chromatography-mass spectrometry (GC-MS), contribute to quality control, pharmacokinetics, and metabolomics studies, further broadening the scope of research applications (Berkov, Bastida, Viladomat, & Codina, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-XWKQXMNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650138 | |

| Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epi-galanthamine N-Oxide | |

CAS RN |

366485-18-9 | |

| Record name | Epigalantamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366485189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGALANTAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRJ2JZF7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

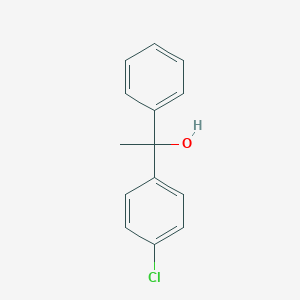

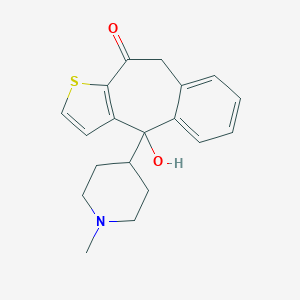

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

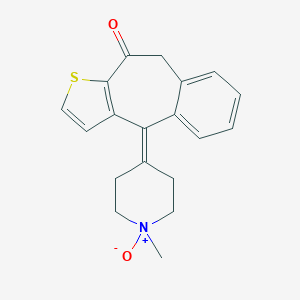

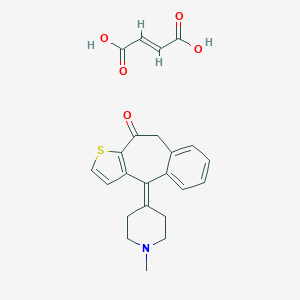

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)